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Compound of Interest

Compound Name: 11-Dodecynoic acid

CAS No.: 16900-60-0

Cat. No.: B093284

Get Quote

The "Clickable" Fatty Acid Surrogate
Executive Summary
11-Dodecynoic acid (11-DDA) is a terminal alkyne-functionalized fatty acid analogue (

). It serves as a bioorthogonal chemical probe, primarily used as a surrogate for lauric acid
(C12:0) to study protein lipidation (N-myristoylation) in live cells. Its terminal alkyne group acts
as a latent "handle," allowing researchers to conjugate fluorophores or affinity tags via Copper-
Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," after cell lysis.
Additionally, 11-DDA functions as a mechanism-based inactivator (suicide substrate) for
specific Cytochrome P450 isoforms, particularly the CYP4A subfamily.

Part 1: Physicochemical Profile[1]
Critical Distinction: Do not confuse 11-Dodecynoic acid (Alkyne, Triple Bond) with 11-

Dodecenoic acid (Alkene, Double Bond). The alkyne is the specific probe required for click

chemistry applications.
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Property Data Notes

CAS Number 66974-21-8
Distinct from the alkene (CAS

65423-25-8).

Chemical Formula Linear chain, terminal alkyne.

Molecular Weight 196.29 g/mol

Slightly lower than lauric acid

(200.32 g/mol ) due to

unsaturation.

Physical State Low-Melting Solid
Typically a white to off-white

crystalline solid at RT.

Melting Point ~40–45 °C

Estimated based on

homologous series (e.g., 10-

Undecynoic acid MP is 43°C).

Solubility DMSO, Ethanol, CHCl3

Stock solutions (50–100 mM)

are typically prepared in

DMSO.

pKa ~4.8
Typical for long-chain

carboxylic acids.

Stability Light Sensitive
Store at -20°C under inert gas

(Ar/N2) to prevent oxidation.

Part 2: The Terminal Alkyne – Reactivity & Click
Chemistry
The core value of 11-DDA lies in its bioorthogonality. The terminal alkyne is sterically small and

chemically inert under physiological conditions, allowing the molecule to be taken up by cells

and incorporated into proteins by N-myristoyltransferase (NMT) without disrupting native folding

or function.

Mechanism of Action: CuAAC
Once incorporated into the proteome, the alkyne handle is revealed upon cell lysis. It reacts

specifically with an azide-functionalized tag (e.g., Azide-Biotin or Azide-AlexaFluor) in the
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presence of a Cu(I) catalyst.
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Figure 1: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism used to

visualize 11-DDA incorporation.

Part 3: Biological Application – Metabolic Labeling
Protocol
This protocol is designed for the identification of N-myristoylated proteins in mammalian cell

culture.

Experimental Design
Control: Cells treated with vehicle (DMSO) or Lauric Acid (non-clickable).

Experimental: Cells treated with 11-DDA.

Concentration: 20 µM – 100 µM. (Note: >100 µM may induce toxicity or off-target

incorporation).

Step-by-Step Workflow
Phase A: Metabolic Incorporation

Seed Cells: Plate cells (e.g., HeLa, HEK293) to reach 70-80% confluency.
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Starvation (Optional): Incubate in serum-low media for 1 hour to deplete endogenous fatty

acids.

Pulse: Add 11-DDA (from 50 mM DMSO stock) to fresh media at a final concentration of 50

µM.

Incubation: Incubate for 4–16 hours at 37°C. (Time depends on protein turnover rates).

Phase B: Lysis & Click Reaction

Harvest: Wash cells 2x with cold PBS. Lyse in buffer containing 1% SDS (denaturation is

required to expose the alkyne).

Prepare Click Mix: In a separate tube, mix reagents in this strict order to prevent copper

precipitation:

PBS (to volume)

Azide-Tag (e.g., Azide-Rhodamine, 50 µM final)

TBTA Ligand (100 µM final) — Stabilizes Cu(I)

CuSO4 (1 mM final)

TCEP or Sodium Ascorbate (1 mM final) — Initiates reaction

React: Add Click Mix to lysate. Incubate for 1 hour at Room Temp in the dark.

Precipitate: Precipitate proteins (MeOH/Chloroform or Acetone) to remove unreacted free

dye.

Phase C: Analysis

Resuspend pellet in SDS-PAGE loading buffer.

Analyze via In-Gel Fluorescence scanning or Streptavidin-HRP blotting.
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Figure 2: Workflow for metabolic labeling of N-myristoylated proteins using 11-Dodecynoic
acid.

Part 4: Mechanism-Based Inhibition (Cytochrome
P450)
Beyond labeling, 11-DDA acts as a mechanism-based inactivator (suicide substrate) for

cytochrome P450 enzymes, specifically the CYP4A family (fatty acid hydroxylases).
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Mechanism of Inactivation[2][3]
Binding: 11-DDA enters the CYP4A active site as a substrate analogue.

Catalysis: The P450 attempts to hydroxylate the terminal carbon.

Activation: Instead of hydroxylation, the terminal alkyne is oxidized to a highly reactive

ketene or radical intermediate.

Alkylation: This intermediate covalently alkylates the heme porphyrin ring or a critical active-

site amino acid, irreversibly destroying enzyme activity.

Research Utility: This property is used to map the active site topology of CYP4A1 and

distinguish between

-hydroxylation and chain desaturation activities [1].

Part 5: Synthesis & Purification
For researchers requiring custom synthesis (e.g., isotopically labeled variants), the Jones

Oxidation of the corresponding alcohol is the most robust route.

Precursor: 11-Dodecyn-1-ol (Commercial or synthesized via alkyne zipper reaction).

Protocol:

Dissolution: Dissolve 11-Dodecyn-1-ol in Acetone (0.1 M). Cool to 0°C.

Oxidation: Dropwise addition of Jones Reagent (CrO3 / H2SO4) until the orange color

persists.

Note: The terminal alkyne is generally stable to Jones oxidation conditions if temperature

is controlled.

Quench: Add Isopropanol to quench excess oxidant (turns green).

Extraction: Dilute with water, extract with Diethyl Ether.

Purification: Recrystallization from Hexanes/Ethyl Acetate or Silica Gel Chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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